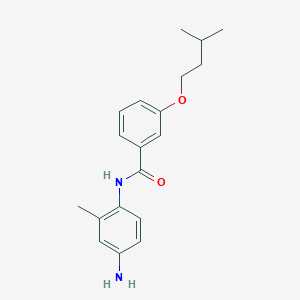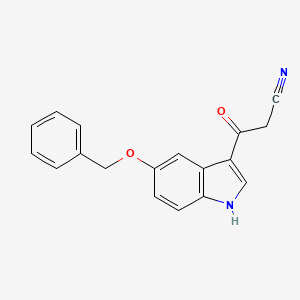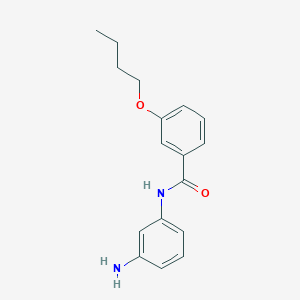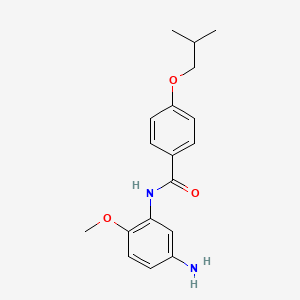![molecular formula C22H29ClN2O2 B1385021 N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide CAS No. 1020056-07-8](/img/structure/B1385021.png)
N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, also known as 2,4-Dichloro-N-(3-aminophenyl)-2-phenoxyacetamide, is a compound that is widely used in chemical synthesis and scientific research. It is a derivative of the popular phenoxyacetamide family and has been found to have a wide range of biochemical and physiological effects. The compound is useful in a variety of applications and has been found to have several advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : The synthesis of related compounds, such as N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, showcases efficient methods for producing complex molecules (Urban et al., 1997).
- Characteristics of Novel Polyimides : The study of polyimides containing di-tert-butyl side groups, derived from a similar compound, highlights the properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures (Chern et al., 2009).
Pharmacological Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Research on 2-(substituted phenoxy) acetamide derivatives, which are structurally similar, reveals potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
- Computational and Pharmacological Evaluation : Studies on N-(2-benzoyl- 4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides demonstrate the process of molecular docking and evaluation for central nervous system agents (Verma et al., 2017).
Material Science and Spectroscopy
- Vibrational Spectroscopy : Vibrational spectroscopic signatures of similar compounds, like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, offer insights into molecular structure and interactions (Mary et al., 2022).
- Hydrogen Bond Studies : Investigations into the hydrogen bonding in structurally related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, provide detailed insights into molecular interactions (Romero & Margarita, 2008).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-ditert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-21(2,3)14-7-10-19(16(11-14)22(4,5)6)27-13-20(26)25-15-8-9-17(23)18(24)12-15/h7-12H,13,24H2,1-6H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXRAGEARUUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

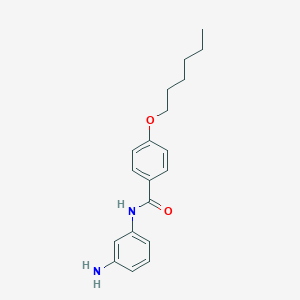

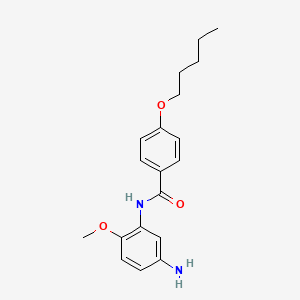
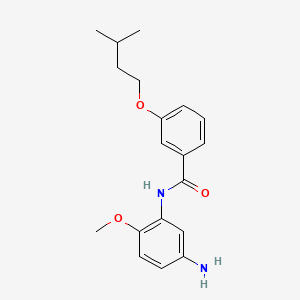

![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)
